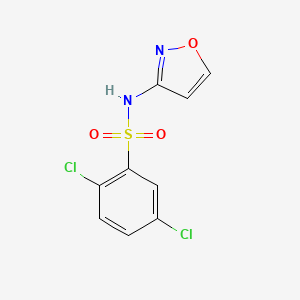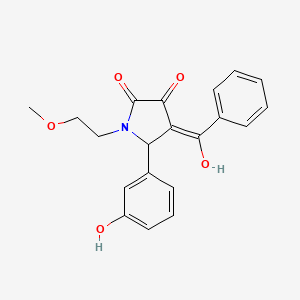
2,5-dichloro-N-3-isoxazolylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-3-isoxazolylbenzenesulfonamide, commonly known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
GSK-J4 exerts its pharmacological effects by inhibiting the activity of JMJD3, a histone demethylase that plays a crucial role in the regulation of gene expression. JMJD3 is involved in the demethylation of histone H3 lysine 27 (H3K27), which is a critical epigenetic mark that regulates gene expression. By inhibiting the activity of JMJD3, GSK-J4 can modulate the expression of a wide range of genes involved in various biological processes.
Biochemical and Physiological Effects
GSK-J4 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, in various cell types. GSK-J4 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, GSK-J4 has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
GSK-J4 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. GSK-J4 has also been shown to be effective in various cell types and animal models, making it a versatile tool for studying the role of JMJD3 in various biological processes. However, GSK-J4 has some limitations for lab experiments. The compound is relatively hydrophobic and may require the use of organic solvents for cell culture experiments. In addition, GSK-J4 may have off-target effects on other histone demethylases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For the study of GSK-J4 include investigating its therapeutic potential in various diseases and exploring the role of JMJD3 in various biological processes.
Synthesemethoden
The synthesis of GSK-J4 involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-isoxazolylamine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain GSK-J4 in high yield and purity. The synthesis method is relatively simple and straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
GSK-J4 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. GSK-J4 has also been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O3S/c10-6-1-2-7(11)8(5-6)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROWDIQGOFZFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NOC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5342899.png)
![N~2~-(aminocarbonyl)-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}glycinamide](/img/structure/B5342906.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5342908.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![N~1~,N~1~-dimethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5342930.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)


![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)

![N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5342957.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)